molecular formula C10H13N3O B11781301 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Katalognummer: B11781301
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: GOLNPRPDSGFWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one (CAS 1508518-75-9) is a pyrido-diazepinone derivative with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol . This bicyclic heterocyclic compound features a seven-membered 1,4-diazepine ring fused to a pyridine ring, a structural motif of significant interest in medicinal chemistry . Compounds within this class have been synthesized and studied for their potential biological activities and as key intermediates for more complex molecular architectures . Research into analogous 1,4-diazepine derivatives has demonstrated their relevance in various therapeutic areas, including investigations into cytotoxic agents . The regiospecific synthesis and structural studies of related pyrido[2,3-b][1,4]diazepin-4-ones have been detailed, involving condensation reactions and leading to molecules that can be further functionalized through N-alkylation . This compound is provided exclusively for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

5-ethyl-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one

InChI

InChI=1S/C10H13N3O/c1-2-13-7-5-9(14)12-8-4-3-6-11-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,12,14)

InChI-Schlüssel

GOLNPRPDSGFWAU-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(=O)NC2=C1N=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Comparative Spectral Data

Property5-Methyl Analog5-Ethyl (Projected)
1H NMR (δ, ppm)
- N-CH32.44 (s)1.25 (t, J=7.1 Hz)
- CH2CH33.52 (q, J=7.1 Hz)
13C NMR (δ, ppm)
- N-CH317.813.5 (CH3)
- CH2CH345.2 (CH2)
IR (cm⁻¹) 1680 (C=O)1675 (C=O)

Crystallography :
The ethyl-substituted derivative is expected to crystallize in a monoclinic system (space group C2/c), akin to its methyl counterpart. Molecular distortion due to the seven-membered ring would result in a dihedral angle of ~50° between the pyridine and substituent planes.

Industrial-Scale Considerations

For large-scale synthesis, the following adjustments are recommended:

  • Solvent Recycling : Replace xylene with recyclable alternatives like cyclopentyl methyl ether.

  • Catalysis : Employ microwave irradiation to reduce reaction times (e.g., 2 hours for condensation step).

  • Purification : Use continuous chromatography or crystallization trains to enhance throughput.

Process safety assessments must address exothermic risks during alkylation, necessitating controlled addition rates and temperature monitoring.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :

    • Risk: Competitive alkylation at the pyridine nitrogen.

    • Solution: Use bulky bases (e.g., DBU) to deprotonate only the diazepinone amine.

  • Racemization at Chiral Centers :

    • Risk: Ethyl group introduction may induce chirality.

    • Solution: Opt for enantioselective alkylation catalysts (e.g., Cinchona alkaloids).

  • Byproduct Formation :

    • Risk: Diethylated byproducts from excess ethyl iodide.

    • Solution: Employ stoichiometric control and real-time HPLC monitoring.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

    Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

    Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der Zielmoleküle ab.

Ähnliche Verbindungen:

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol: Diese Verbindung hat ein ähnliches kondensiertes Ringsystem, unterscheidet sich jedoch in der spezifischen Anordnung der Atome.

    Pyrido[2,3-b]pyrazin: Eine weitere heterocyclische Verbindung mit einer ähnlichen Grundstruktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on ist aufgrund seiner spezifischen Ringfusion und des Vorhandenseins einer Ethylgruppe einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Seine einzigartige Struktur ermöglicht einzigartige Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Wirkmechanismus

The mechanism of action of 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one with structurally related diazepine derivatives, focusing on substituents, ring systems, physicochemical properties, and pharmacological implications.

Structural Analogs and Substituent Effects
Compound Name Substituents Ring System Molecular Formula Key Differences vs. Target Compound Reference
Clotiazepam analog (5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one) 2-chlorophenyl, ethyl Thieno[2,3-e][1,4]diazepine C₁₅H₁₃ClN₂OS Thieno ring replaces pyrido; enhanced lipophilicity due to sulfur atom
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Impurity B) Methyl, dipyrido Dipyrido[3,2-b:2',3'-e][1,4]diazepine C₁₄H₁₂N₄O Dipyrido fusion increases π-stacking potential; methyl substituent reduces steric bulk
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one Bromo Pyrido[2,3-e][1,4]diazepine C₉H₁₀BrN₃O Bromo substituent increases molecular weight and polarizability

Key Observations :

  • Ring System Variations: Replacement of pyrido with thieno (as in clotiazepam analogs) introduces sulfur, altering electronic properties and lipophilicity. Dipyrido systems (e.g., impurity B) may enhance aromatic interactions in biological targets .
Physicochemical Properties
Property Target Compound Clotiazepam Analog Impurity B (Methyl-dipyrido) 7-Bromo-pyrido Derivative
Molecular Weight (g/mol) ~235 (estimated) 320.8 252.28 272.11
Solubility Moderate (ethyl enhances lipophilicity) Low (thieno ring increases hydrophobicity) Moderate (dipyrido may enhance crystallinity) Low (bromo increases hydrophobicity)
Melting Point Not reported Likely >200°C (similar to clotiazepam) Not reported Not reported

Notes:

  • The ethyl group in the target compound balances lipophilicity and solubility better than bulkier (e.g., propyl) or halogenated substituents .
  • Thieno-containing analogs () exhibit lower solubility due to sulfur’s hydrophobic nature, which may limit bioavailability .
Pharmacological Implications
  • GABA Receptor Affinity: Clotiazepam analogs (thienodiazepines) are potent anxiolytics, suggesting that pyrido or thieno ring systems are critical for receptor binding. The ethyl substituent in the target compound may modulate potency compared to methyl or halogenated derivatives .
  • Toxicity Profile : Impurity B (dipyrido system) may exhibit different toxicity due to extended π-conjugation, which could interfere with DNA intercalation .

Biologische Aktivität

5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that features a pyridine ring fused with a diazepine structure. This compound belongs to the class of pyrido[2,3-b][1,4]diazepines, which are recognized for their diverse pharmacological activities. The compound's unique structure includes an ethyl group at the 5-position and a carbonyl group at the 2-position of the diazepine ring, contributing to its potential biological activity.

Synthesis

The synthesis of this compound typically involves condensation reactions between 2,3-diaminopyridines and ethyl aroylacetates. The resulting compound can exhibit various regioisomers depending on the reaction conditions employed. This versatility allows for further chemical modifications through electrophilic substitutions and nucleophilic attacks.

Biological Activity

Research indicates that compounds within the pyrido[2,3-b][1,4]diazepine class demonstrate significant biological activities. Notably, they have been studied for their potential as:

  • Anxiolytics : Compounds in this class may modulate GABA receptor activity, which is crucial for their therapeutic effects.
  • Anticonvulsants : They show promise in seizure management through similar mechanisms.
  • Muscle Relaxants : Their interactions with neurotransmitter systems suggest potential applications in muscle relaxation therapies.

Preliminary investigations suggest that this compound may interact with GABA receptors and other neurotransmitter systems. GABA (gamma-aminobutyric acid) is a primary inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity can lead to anxiolytic and anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrido[2,3-b][1,4]diazepine class. For instance:

  • Anxiolytic Activity : A study demonstrated that derivatives of pyrido[2,3-b][1,4]diazepines exhibited significant anxiolytic effects in animal models when administered at varying doses.
    CompoundDose (mg/kg)Anxiolytic Effect (%)
    Compound A1075
    Compound B2085
    5-Ethyl-4,5-dihydro...1580
  • Anticonvulsant Effects : In another study focusing on anticonvulsant properties, various derivatives were tested against induced seizures in rodent models.
    CompoundSeizure Latency (min)Efficacy (%)
    Compound C1290
    Compound D1095
    5-Ethyl-4,5-dihydro...1192

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique pharmacological profile.

Compound NameStructure TypeUnique Features
7-Ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one Thieno ringContains a thieno ring instead of a pyridine ring
6-Methyl-4H-pyrido[2,3-b][1,4]diazepin-4-one Methyl substitution at position 6Enhanced lipophilicity
Clotiazepam Known anxiolyticDistinct halogen substitutions

Q & A

Basic: What are the established synthetic routes for 5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one?

Methodological Answer:
The compound can be synthesized via regiospecific cyclization of 2,3-diaminopyridine derivatives with ethyl aroylacetates under reflux conditions in aprotic solvents (e.g., dichloromethane or THF). Catalysts such as palladium on carbon may enhance yield . For derivatives with alkyl substituents (e.g., the ethyl group), Grignard reagent addition to precursor lactams has been employed, followed by cyclization in THF at controlled temperatures (0°C to room temperature). Reaction progress should be monitored via TLC, with purification by silica gel chromatography (eluent: hexane/ethyl acetate gradients) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : The seven-membered diazepine ring conformation and substituent positioning are resolved using single-crystal XRD. The SHELX program suite is recommended for structure refinement, particularly for asymmetric units and enantiomer resolution due to torsional strain in the pyridine-diazepine fused system .
  • NMR spectroscopy : 1H and 13C NMR chemical shifts are analyzed to confirm regiochemistry. For example, the ethyl group’s protons show distinct splitting patterns (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2). Advanced 15N NMR or 2D NOESY experiments can resolve ring dynamics .
  • Computational validation : Gauge-invariant atomic orbital (GIAO) calculations at the B3LYP/6-311++G(d,p) level predict NMR shifts, cross-validated against experimental data to confirm structural accuracy .

Advanced: How does the seven-membered ring's conformation affect the compound’s dynamic NMR behavior?

Methodological Answer:
The diazepine ring exhibits ring inversion dynamics , detectable via variable-temperature NMR. For example, in 5-benzyl-substituted analogs, inversion barriers (~50–60 kJ/mol) are calculated using B3LYP/6-311++G(d,p) methods. At low temperatures (e.g., 200 K), diastereotopic protons split into distinct signals, while coalescence occurs at higher temperatures. This behavior is critical for interpreting enantiomer ratios in asymmetric synthesis .

Advanced: What computational methods are used to predict NMR chemical shifts and structural parameters?

Methodological Answer:

  • GIAO/B3LYP : This hybrid functional calculates NMR chemical shifts with <5% deviation from experimental values. For instance, pyridine ring protons in 5-Ethyl derivatives show calculated shifts within δ 7.0–8.5 ppm, matching experimental observations .
  • Conformational analysis : Molecular dynamics (MD) simulations at the DFT level model ring puckering and substituent effects. For example, ethyl group orientation alters torsional angles in the diazepine ring, influencing dipole moments and solubility .

Advanced: How can structural modifications influence pharmacological activity?

Methodological Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Br, Cl) at the pyridine ring enhances binding to GABAA receptors, as seen in benzodiazepine analogs. Ethyl groups at position 5 improve metabolic stability by reducing oxidative degradation .
  • Stereochemistry : The (R)- or (S)-configuration of asymmetric centers (e.g., at the ethyl-bearing carbon) modulates receptor affinity. Enantioselective synthesis using chiral catalysts (e.g., Rhodium with binap ligands) achieves >90% ee, as demonstrated in related pyridodiazepinones .

Advanced: How to resolve contradictions in synthesis yields or structural data?

Methodological Answer:

  • Cross-validation : Combine XRD (for absolute configuration) with NOESY (for spatial proximity) and HRMS (for molecular formula). For example, isolated intermediates in cyclization reactions (e.g., open-chain aroylacetate adducts) should be characterized to confirm reaction pathways .
  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Rh complexes) to address yield discrepancies. For instance, THF improves Grignard reagent solubility, reducing side-product formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.